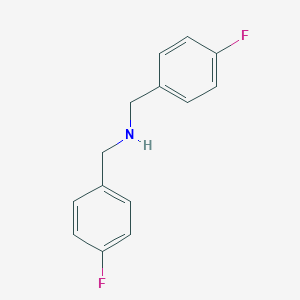

Bis(4-fluorobenzyl)amine

Overview

Description

Bis(4-fluorobenzyl)amine is a chemical compound with the molecular formula C14H13F2N and a molecular weight of 233.26 . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of this compound consists of two 4-fluorobenzyl groups attached to an amine (NH2) group . The InChI key for this compound is YKFNPVWWPPJNAQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 233.26 .Scientific Research Applications

Enhancement of Nucleophilicity in Chemical Reactions

Bis(4-fluorobenzyl)amine has been used to demonstrate the ability of certain hosts to enhance the nucleophilicity of benzylic amines. A study focused on a bis(phosphine oxide) host that could bind to benzylic amines, thereby increasing the rate of addition of 4-fluorobenzylamine to N-phenylmaleimide (Ashton et al., 2000).

Stability Analysis in Anticancer Applications

Research on bis(4-fluorobenzyl)trisulfide, a derivative of this compound, involved stability studies under various conditions. The study identified degradation products and assessed the stability of the compound in different environmental conditions, contributing to its development as an anticancer drug (Bao et al., 2008).

Metabolism in Antitumor Agents

Another study explored the metabolism of bis(4-fluorobenzyl)trisulfide in rats. It found that red blood cells were the primary site of metabolism, and it characterized the metabolites formed, providing insights into its potential as an antitumor agent (Pan et al., 2013).

Involvement in Synthesis of Complexes

The compound has been utilized in synthesizing bis(triazacyclohexane) sandwich complexes of transition metals. These complexes exhibited unique reactivity with dioxygen due to cuprophilic attraction between two cationic copper(I) ions (Köhn et al., 2005).

Anticancer Activity through Tubulin Modification

A study highlighted the potential of bis(4-fluorobenzyl)trisulfide in cancer therapeutics, showing its ability to inhibit microtubule polymerization and modify β-tubulin at specific residues, thereby exhibiting potent anticancer activities (Xu et al., 2009).

Application in Polymerization

The compound has been involved in the formation of amine-bis(phenoxy) group 4 benzyl complexes, contributing to the study of stereospecific polymerization (Gowda et al., 2014).

Gas Sorption Properties

Research has also involved the use of fluorobenzyl derivatives in the construction of coordination polymers. These studies investigate the variation in structures and gas sorption properties, contributing to material science applications (Jiang et al., 2012).

Safety and Hazards

properties

IUPAC Name |

1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F2N/c15-13-5-1-11(2-6-13)9-17-10-12-3-7-14(16)8-4-12/h1-8,17H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKFNPVWWPPJNAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNCC2=CC=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B169573.png)

![2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile](/img/structure/B169581.png)